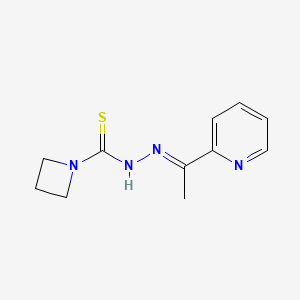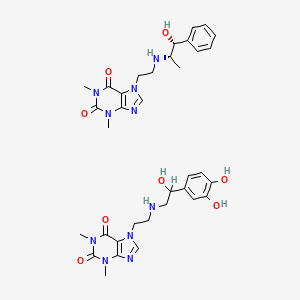
NSC319726
描述
NSC 319726, also known as ZMC1, is a small molecule that has garnered significant attention in the field of cancer research. It is primarily known for its ability to reactivate mutant p53 proteins, particularly the p53R175 mutation. The p53 protein is a crucial tumor suppressor, and its mutation is commonly associated with various cancers. NSC 319726 has shown promise in restoring the wild-type function of mutant p53, making it a potential therapeutic agent in cancer treatment .
科学研究应用
NSC 319726 具有广泛的科学研究应用,包括:
作用机制
NSC 319726 通过涉及锌螯合和氧化还原调节的双重机制发挥作用。该化合物充当锌金属伴侣,提供最佳浓度的锌以促进突变 p53 蛋白正确折叠。这恢复了 p53 蛋白的野生型结构和功能。 此外,NSC 319726 的氧化还原调节特性反式激活新构成的 p53,诱导癌细胞凋亡程序 .
生化分析
Biochemical Properties
N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with oxidoreductases, influencing redox reactions within the cell. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in oxidative stress responses, leading to changes in the production of reactive oxygen species. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity .
Metabolic Pathways
N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in redox reactions, such as oxidoreductases, thereby affecting the overall redox balance within the cell. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can modulate the levels of key metabolites, such as reactive oxygen species and antioxidants, contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can interact with intracellular binding proteins, which facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide exhibits distinct subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses. The subcellular localization of this compound is critical for its biochemical activity and overall cellular effects .
准备方法
NSC 319726 的合成涉及多个步骤,从核心结构的制备开始。合成路线通常包括以下步骤:
核心结构的形成: NSC 319726 的核心结构通过一系列涉及适当起始材料的缩合反应合成。
官能团修饰: 核心结构经过各种官能团修饰以引入所需的取代基。
纯化: 使用重结晶或色谱等技术对最终产物进行纯化以获得高纯度。
化学反应分析
NSC 319726 经历了几种类型的化学反应,包括:
氧化和还原: 该化合物可以参与氧化还原反应,这对其作用机制至关重要。
取代反应: NSC 319726 可以发生取代反应,特别是在亲核试剂或亲电试剂的存在下。
螯合: 该化合物具有锌螯合特性,这在其生物活性中起着重要作用。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种溶剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
NSC 319726 在其双重作用机制方面是独特的,它结合了锌螯合和氧化还原调节。类似化合物包括:
Pifithrin-α: 一种 p53 抑制剂,可防止 p53 介导的细胞凋亡。
Eprenetapopt (APR-246): 通过共价修饰半胱氨酸残基恢复突变 p53 野生型构象的化合物。
RITA: 通过阻止其与 MDM2 的相互作用来重新激活 p53 的小分子。
与这些化合物相比,NSC 319726 特异性靶向锌结合 p53 突变体及其双重作用机制使其成为癌症治疗的有希望的候选药物 .
属性
CAS 编号 |
71555-25-4 |
|---|---|
分子式 |
C11H14N4S |
分子量 |
234.32 g/mol |
IUPAC 名称 |
N-[(Z)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide |
InChI |
InChI=1S/C11H14N4S/c1-9(10-5-2-3-6-12-10)13-14-11(16)15-7-4-8-15/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)/b13-9- |
InChI 键 |
XDHBUMNIQRLHGO-LCYFTJDESA-N |
SMILES |
CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |
手性 SMILES |
C/C(=N/NC(=S)N1CCC1)/C2=CC=CC=N2 |
规范 SMILES |
CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |
同义词 |
NSC319726 ZMC1 compound |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is NSC319726 and what is its mechanism of action?
A1: this compound is a small molecule belonging to the thiosemicarbazone (TSC) class of metal ion chelators. It displays interesting biological activity against both cancer cells and some fungal pathogens. this compound appears to have two main mechanisms of action:
- Zinc Metallochaperone Activity: this compound can function as a zinc metallochaperone, restoring wild-type structure and function to certain mutant p53 proteins, particularly the common p53-R175H mutant. [, ] This mutant form of the p53 tumor suppressor protein is frequently found in cancer cells and is unable to bind zinc effectively, leading to misfolding and loss of its tumor-suppressing function. this compound delivers zinc ions to the mutant p53 protein, facilitating proper folding and restoring its activity. [, ] This restored p53 activity can then trigger cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Ribosome Biogenesis: Recent research suggests that this compound also acts as a potent inhibitor of fungal ribosome biogenesis. [, ] It shows broad-spectrum antifungal activity, effectively inhibiting the growth of various Candida species, including drug-resistant strains like Candida auris. [, , ]
Q2: How effective is this compound against Candida auris compared to existing antifungals?
A3: this compound exhibits promising in vitro activity against a diverse collection of Candida auris isolates, including those resistant to current antifungal drugs. [] It achieves complete visual growth inhibition at low concentrations (MICs ranging from 0.125 to 0.25 mg/liter). [] While its effect appears primarily fungistatic in vitro, it demonstrates significant efficacy in treating C. auris infection in a Galleria mellonella (wax moth larvae) model. [] These findings highlight its potential as a novel antifungal therapy, particularly against drug-resistant strains.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-HYDROXY-6-[(MORPHOLIN-4-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B1232918.png)



![(1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1232926.png)



![(-)-N-(3-Furylmethyl)-noroxymorphon-methansulfonat [German]](/img/structure/B1232930.png)


![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232936.png)
![[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B1232937.png)
